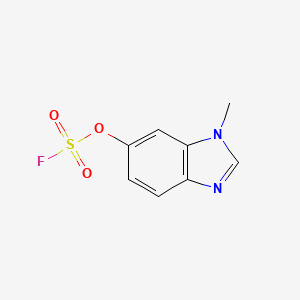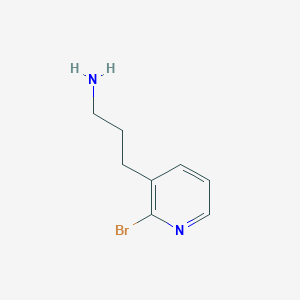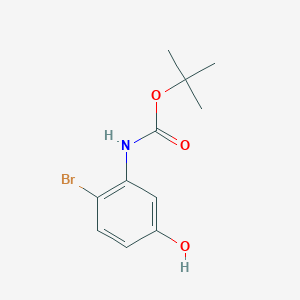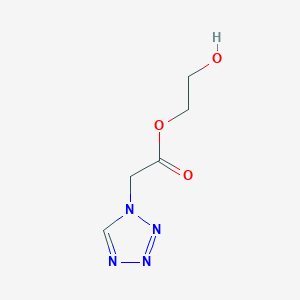
1-methyl-1H-1,3-benzodiazol-6-ylfluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1H-1,3-benzodiazol-6-yl fluoranesulfonate is a compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring
Preparation Methods
The synthesis of 1-methyl-1H-1,3-benzodiazol-6-yl fluoranesulfonate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Sulfonation: The fluoranesulfonate group can be introduced through sulfonation reactions using fluoranesulfonic acid or its derivatives.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-methyl-1H-1,3-benzodiazol-6-yl fluoranesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-1H-1,3-benzodiazol-6-yl fluoranesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Benzimidazole derivatives, including this compound, have shown potential as therapeutic agents for treating various diseases, such as cancer, infections, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,3-benzodiazol-6-yl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, and induction of cellular responses.
Comparison with Similar Compounds
1-methyl-1H-1,3-benzodiazol-6-yl fluoranesulfonate can be compared with other benzimidazole derivatives, such as:
1-methyl-1H-1,3-benzodiazol-6-yl methanesulfonate: Similar in structure but with a methanesulfonate group instead of a fluoranesulfonate group.
1-methyl-1H-1,3-benzodiazol-6-yl ethanesulfonate: Contains an ethanesulfonate group, which may result in different chemical and biological properties.
1-methyl-1H-1,3-benzodiazol-6-yl propanesulfonate: Features a propanesulfonate group, potentially leading to variations in reactivity and applications.
Properties
Molecular Formula |
C8H7FN2O3S |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
6-fluorosulfonyloxy-1-methylbenzimidazole |
InChI |
InChI=1S/C8H7FN2O3S/c1-11-5-10-7-3-2-6(4-8(7)11)14-15(9,12)13/h2-5H,1H3 |
InChI Key |
MMDKCDWRDQLNAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13555668.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13555669.png)



![1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555710.png)


![7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride](/img/structure/B13555728.png)



![8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13555754.png)

